Product packaging for Icosa-7,9,11,14-tetraenoic acid(Cat. No.:)

Icosa-7,9,11,14-tetraenoic acid

Cat. No.: B1242462
M. Wt: 304.5 g/mol
InChI Key: CDCGSBZGVNFCSW-MACDAAIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Icosa-7,9,11,14-tetraenoic acid is a polyunsaturated fatty acid that serves as a key intermediate in the biosynthesis of potent lipid-based signaling molecules, known as eicosanoids, via the lipoxygenase pathway . This pathway is a critical area of study in inflammation, immunology, and cellular signaling research. The compound is structurally related to and a metabolite of arachidonic acid (5Z,8Z,11Z,14Z-eicosatetraenoic acid), a fundamental precursor in the eicosanoid cascade . Researchers value this compound for investigating the formation and role of downstream mediators, including various hydroxyeicosatetraenoic acids (HETEs) and leukotrienes, which are central to inflammatory and allergic responses . Its specific double-bond configuration makes it a valuable standard or substrate for enzymatic assays, metabolic pathway mapping, and the study of receptor-ligand interactions in conditions such as asthma and other inflammatory diseases . This product is intended for research purposes by qualified laboratory professionals only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O2 B1242462 Icosa-7,9,11,14-tetraenoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(7E,9E,11E,14E)-icosa-7,9,11,14-tetraenoic acid

InChI

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-14H,2-5,8,15-19H2,1H3,(H,21,22)/b7-6+,10-9+,12-11+,14-13+

InChI Key

CDCGSBZGVNFCSW-MACDAAIXSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/C=C/C=C/CCCCCC(=O)O

Canonical SMILES

CCCCCC=CCC=CC=CC=CCCCCCC(=O)O

Origin of Product

United States

Molecular and Cellular Biological Roles of Icosa 7,9,11,14 Tetraenoic Acid and Its Metabolites in Research Models

Integration into Cellular Membranes and its Structural Impact

As a polyunsaturated fatty acid, Icosa-7,9,11,14-tetraenoic acid can be incorporated into the phospholipid bilayers of cellular membranes. This integration is a fundamental aspect of the biological activity of PUFAs. lipidmaps.org When esterified into membrane phospholipids (B1166683), PUFAs replace other fatty acids, such as the more common saturated or monounsaturated fatty acids. This process can significantly alter the physical and structural properties of the membrane.

The introduction of PUFAs, with their multiple double bonds, increases the degree of unsaturation in the membrane, which generally leads to a more disordered and fluid membrane environment. hmdb.ca While specific studies on the 7,9,11,14-isomer are not prevalent, research on other PUFAs like EPA and DHA demonstrates that they can influence membrane width, lipid packing, and the formation of specialized microdomains like lipid rafts. ebi.ac.uk The unique conjugated double bond system (7,9,11) in this compound suggests it could have distinct effects on membrane structure compared to non-conjugated isomers like arachidonic acid, but this remains an area for further investigation.

Modulation of Membrane Properties and Function by Eicosatetraenoic Acids

The incorporation of eicosatetraenoic acids (ETAs) into cell membranes is a key mechanism through which they modulate cellular function. By altering the membrane's physical properties, these fatty acids can indirectly influence the activity of a wide range of membrane-bound proteins, including receptors, ion channels, and enzymes. wikipedia.org

Mechanisms of Action as Signaling Molecules

Beyond their structural role in membranes, this compound and its potential metabolites can act as signaling molecules, participating in complex cellular communication networks. This signaling can occur through interactions with specific receptors or by modulating intracellular cascades.

While there is no direct evidence of this compound binding to G-Protein Coupled Receptors (GPCRs), it is well-established that metabolites of other eicosanoids are potent GPCR ligands. Eicosanoids, which are signaling molecules derived from PUFAs, often exert their effects by activating specific GPCRs. mdpi.com For example, metabolites of other ETA isomers are known to bind to receptors such as the leukotriene B4 receptors. zhanggroup.org This suggests a plausible mechanism where metabolites of this compound, formed through enzymatic pathways like lipoxygenase (LOX) or cytochrome P450 (CYP), could act as ligands for various GPCRs, thereby initiating downstream signaling events.

Table 1: Examples of Eicosanoid Metabolite Interactions with GPCRs

Metabolite (from related ETAs)Known GPCR TargetReference
5-oxo-6,8,11,14-Eicosatetraenoic acidLeukotriene B4 receptor 1 (LTB4R1) zhanggroup.org
5-oxo-6,8,11,14-Eicosatetraenoic acidLeukotriene B4 receptor 2 (LTB4R2) zhanggroup.org
8-hydroxyicosa-5,9,11,14-tetraenoic acidBindingDB data available (specific receptor not named) nus.edu.sg

This table provides examples from related molecules to illustrate the principle of eicosanoid-GPCR interaction, as direct data for the 7,9,11,14-isomer is not available.

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that function as ligand-inducible transcription factors. They are recognized as key cellular sensors for fatty acids and their derivatives. plos.org Upon activation by a ligand, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) to modulate the transcription of target genes. plos.org

PUFAs and eicosanoids are well-known natural ligands for PPARs. plos.org For example, an analog of arachidonic acid, 5,8,11,14-eicosatetraynoic acid (ETYA), is known to be a PPAR-α activator. nih.gov Given that this compound is a PUFA, it is a plausible, though unconfirmed, candidate for a PPAR ligand. Activation of PPARs by such fatty acids is a critical mechanism for regulating genes involved in lipid metabolism, inflammation, and energy homeostasis.

Eicosanoids and related fatty acids are deeply integrated into intracellular signaling networks. Research on other PUFA metabolites has shown their ability to influence calcium signaling and protein kinase cascades. For instance, certain epoxy-metabolites of EPA and DHA have been demonstrated to inhibit calcium-induced contractility in cardiomyocytes. nih.gov

Furthermore, the arachidonic acid analog ETYA has been shown to suppress the JNK (c-Jun N-terminal kinase) signaling pathway by inducing MAPK phosphatase-1 (MKP-1), a negative regulator of mitogen-activated protein kinases (MAPKs). nih.gov This demonstrates how a fatty acid analog can specifically modulate kinase signaling pathways. It is therefore conceivable that this compound or its metabolites could participate in similar cascades, influencing cellular processes like proliferation, inflammation, and apoptosis by modulating calcium levels or the activity of specific protein kinases.

Influence on Gene Expression and Transcriptional Regulation

The influence of this compound on gene expression is likely mediated through several mechanisms, most notably via the activation of nuclear receptors like PPARs, as discussed previously. By acting as transcription factors, PPARs directly regulate a suite of genes controlling fatty acid transport and oxidation, lipid synthesis, and inflammatory responses. plos.org

Beyond PPARs, eicosanoids can influence gene expression through other pathways. A compelling example is the action of the arachidonic acid analog ETYA, which was found to suppress the expression of the pro-inflammatory chemokine CCL2 (also known as MCP-1). nih.gov This suppression was achieved not by direct transcriptional inhibition, but by increasing the stability of the mRNA for MAPK phosphatase-1 (MKP-1). This post-transcriptional regulation highlights a sophisticated layer of control. nih.gov Such mechanisms demonstrate the potential for this compound and its metabolites to exert precise control over gene expression, thereby modulating complex biological responses like inflammation.

Roles in Cellular Processes (e.g., cell proliferation, differentiation, apoptosis) in in vitro and ex vivo models.

While direct studies on the cellular roles of this compound are limited, extensive research has been conducted on its downstream metabolites, primarily the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), revealing their significant involvement in fundamental cellular processes. These eicosanoids are synthesized from the parent fatty acid via the 5-lipoxygenase pathway and have been shown to influence cell proliferation, differentiation, and apoptosis in various in vitro and ex vivo models.

The cysteinyl leukotrienes exert their effects by binding to specific G protein-coupled receptors, namely CysLT₁R and CysLT₂R. nih.gov The activation of these receptors triggers intracellular signaling cascades that can lead to diverse cellular responses.

Cell Proliferation:

Research has demonstrated that certain metabolites of this compound can act as mitogens, promoting the proliferation of various cell types.

Leukotriene D₄ (LTD₄): This metabolite has been identified as a potent inducer of cell proliferation. In studies using the Caco-2 human colon adenocarcinoma cell line, LTD₄ was observed to stimulate cell growth and DNA synthesis. This pro-proliferative effect is mediated through its interaction with the CysLT₁R. nih.gov Furthermore, LTD₄ has been shown to indirectly promote the proliferation of human bronchial smooth muscle cells. It achieves this by stimulating airway epithelial cells to produce transforming growth factor-beta 1 (TGF-β1), which in turn acts as a mitogen for the smooth muscle cells.

Leukotriene C₄ (LTC₄): Investigations into the role of LTC₄ have revealed its ability to stimulate angiogenesis in in vitro models using bovine carotid artery endothelial cells. This process of forming new blood vessels inherently involves the proliferation and migration of endothelial cells.

Apoptosis:

In contrast to the pro-proliferative effects of some metabolites, others have been implicated in the regulation of programmed cell death, or apoptosis.

Leukotriene E₄ (LTE₄): Studies on human group 2 innate lymphoid cells (ILC2s) have shown that LTE₄ can reduce apoptosis. This anti-apoptotic effect is mediated through the CysLT₁R and contributes to the survival of these immune cells.

The table below summarizes the observed effects of this compound metabolites on cellular processes in in vitro models.

MetaboliteCellular ProcessCell TypeModelObserved Effect
Leukotriene D₄ (LTD₄)ProliferationCaco-2 (colon adenocarcinoma)In vitroInduction of cell growth and DNA synthesis
Leukotriene D₄ (LTD₄)ProliferationHuman Bronchial Smooth Muscle CellsIn vitro (co-culture)Indirectly promotes proliferation via TGF-β1 production by epithelial cells
Leukotriene C₄ (LTC₄)Angiogenesis (involving proliferation)Bovine Carotid Artery Endothelial CellsIn vitroStimulation of tube formation
Leukotriene E₄ (LTE₄)ApoptosisHuman Group 2 Innate Lymphoid Cells (ILC2s)In vitroReduction of apoptosis

Investigations in in vivo Animal Models (excluding human disease states).

The in vivo roles of this compound and its metabolites have been explored in various animal models. While much of this research is situated within the context of inflammatory disease, several studies provide insights into the fundamental physiological and metabolic processes in non-disease states or in response to controlled stimuli. These investigations highlight the biosynthesis, metabolism, and basic biological activities of the leukotriene pathway derived from this compound.

Biosynthesis and Metabolism:

The production of leukotrienes from arachidonic acid (an isomer of this compound) is a well-established pathway. In animal models, the synthesis of these mediators is typically initiated in leukocytes. nih.gov The unstable intermediate, Leukotriene A₄ (LTA₄), can then be converted to other leukotrienes either within the same cell or through a process known as transcellular biosynthesis, where LTA₄ is transferred to and metabolized by adjacent cells. nih.govpnas.orgnih.gov

Studies in rats have provided details on the metabolic fate of these compounds. For instance, when Leukotriene C₄ (LTC₄) was administered subcutaneously to both germ-free and conventional rats, a significant portion of it was excreted in the feces. nih.gov A key metabolite identified in this process was N-acetylleukotriene E₄. nih.gov This indicates a metabolic pathway analogous to mercapturic acid biosynthesis. nih.gov In the bloodstream of rats, systemically administered LTC₄ has a very short initial half-life of about 0.2 minutes, being rapidly converted to LTD₄ and LTE₄ by enzymes on the vascular endothelium. karger.com

Physiological Roles:

Leukotriene B₄ (LTB₄): This metabolite is a potent chemoattractant for neutrophils, playing a crucial role in recruiting these immune cells to specific sites. wikipedia.org Its primary function is to guide neutrophils to areas of tissue, a fundamental process in immune surveillance. wikipedia.org

Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄): These leukotrienes are known to have powerful effects on smooth muscle and vascular permeability. wikipedia.org In guinea pigs, LTE₄ was found to be more potent than LTC₄ or LTD₄ in contracting tracheal spirals in vitro. nih.gov In vivo studies in healthy animals have shown that peptidolipid leukotrienes can cause vasoconstriction. ahajournals.org For example, LTC₄ and LTD₄ can induce transient hypertension when administered systemically in rats. karger.com

Leukotriene C₄ (LTC₄) and Itch Sensation: In a non-disease context, studies in mice have demonstrated that the injection of LTC₄ can specifically induce itch-related scratching behavior. harvard.edu This effect was shown to be mediated through the CysLT₂R receptor, which is expressed in peripheral sensory neurons. harvard.edu This finding points to a direct role of this metabolite in somatosensory processes.

Leukotriene A₄ Hydrolase (LTA₄H) in Cognitive Function: Research in aged mice, a model for natural cognitive decline rather than a specific disease, has shown that the enzyme LTA₄H, which converts LTA₄ to LTB₄, is expressed in healthy neurons. nih.gov Inhibition of this enzyme in aged mice led to improvements in hippocampal-dependent memory. nih.gov This suggests a role for the leukotriene pathway in modulating synaptic function and cognitive processes during normal aging. nih.gov

The following table summarizes key findings from in vivo animal models regarding the non-disease related roles and metabolism of this compound metabolites.

Metabolite/EnzymeAnimal ModelKey FindingPhysiological Relevance
Leukotriene C₄ (LTC₄)Rat (germ-free and conventional)Metabolized to N-acetylleukotriene E₄ and excreted in feces. nih.govDemonstrates a key metabolic clearance pathway.
Leukotriene B₄ (LTB₄)General animal modelsActs as a potent chemoattractant for neutrophils. wikipedia.orgFundamental role in directing immune cell traffic.
Cysteinyl LeukotrienesRatInduce vasoconstriction and transient hypertension. karger.comBasic role in regulating vascular tone.
Leukotriene C₄ (LTC₄)MouseInduces itch behavior through CysLT₂R on sensory neurons. harvard.eduImplicates the pathway in somatosensory signaling.
Leukotriene A₄ Hydrolase (LTA₄H)Aged MouseInhibition improves age-related cognitive decline by altering synaptic gene expression. nih.govSuggests a role in modulating neuronal function during aging.

Analytical Methodologies for the Characterization and Quantification of Icosa 7,9,11,14 Tetraenoic Acid in Research

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental to the analysis of icosa-7,9,11,14-tetraenoic acid, enabling its separation from complex biological mixtures prior to identification and quantification.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile or semi-volatile compounds. For non-volatile compounds like this compound, derivatization to more volatile esters (e.g., methyl esters) is a necessary prerequisite for GC analysis. The derivatized fatty acids are then separated based on their boiling points and interactions with the stationary phase of the GC column. GC, particularly when coupled with mass spectrometry (GC-MS), has been utilized in metabolomic studies that encompass the analysis of various fatty acids and their derivatives. ebi.ac.uk

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of non-volatile and thermally labile compounds like this compound in their native form. metaboage.info HPLC offers high resolution and sensitivity, making it suitable for the analysis of complex biological samples. The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. Different HPLC modes, such as reversed-phase and straight-phase, can be employed depending on the specific analytical requirements.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of fatty acids and their derivatives. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water, acetonitrile, and/or methanol). This technique separates molecules based on their hydrophobicity. RP-HPLC has been successfully applied to the extensive purification of metabolites of this compound, such as N-acetylleukotriene E4. ebi.ac.uk

Straight-Phase High-Performance Liquid Chromatography (SP-HPLC), also known as normal-phase HPLC, utilizes a polar stationary phase (e.g., silica) and a nonpolar mobile phase (e.g., hexane). This technique is suitable for the separation of compounds based on their polarity. While less common than RP-HPLC for fatty acid analysis, normal phase-solid phase extraction has been used as a purification step in the analysis of metabolites of this compound. ebi.ac.uk

Mass Spectrometry (MS) Applications for Structural Elucidation and Quantification

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound and its derivatives. It measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. In metabolomic studies, GC-MS has been employed to characterize the urinary metabolic profile in various conditions, which can include derivatives of this compound. ebi.ac.uk The electron ionization (EI) spectra generated by GC-MS provide characteristic fragmentation patterns that aid in the identification of the compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the quantification of this compound derivatives in complex biological fluids. foodb.canih.govnih.gov The first stage of mass spectrometry (MS1) isolates the precursor ion of the target analyte, which is then fragmented in a collision cell. The resulting product ions are analyzed in the second stage of mass spectrometry (MS2), providing a high degree of specificity. This technique has been used for the analysis of leukotrienes C4, D4, and E4. foodb.canih.govnih.gov

Below is a table summarizing the LC-MS/MS parameters for a related compound, Leukotriene D4:

ParameterValueReference
Instrument4000Q TRAP, Applied Biosystems nih.gov
Instrument TypeLC-ESI-QIT nih.gov
IonizationESI nih.gov
Ionization Modenegative nih.gov
Precursor m/z495.2534319999999 nih.gov
Collision Energy50 V nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This capability is crucial for the unambiguous identification of unknown compounds and for differentiating between molecules with the same nominal mass but different elemental formulas. Techniques like Ultra-Performance Liquid Chromatography Time-of-Flight Mass Spectrometry (UPLC-TOFMS) have been used in urinary metabonomic studies to identify differential metabolites, which could include derivatives of this compound. ebi.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of organic molecules, including the determination of stereochemistry. evitachem.com It provides information about the chemical environment of individual atoms within a molecule. While less sensitive than MS, NMR is non-destructive and provides unparalleled structural detail. For complex molecules like derivatives of this compound, 1H and 13C NMR, along with two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC), are essential for confirming the correct structure and stereochemical configuration. NMR is also a valuable tool for assessing the purity of synthesized standards of this compound and its isomers. ebi.ac.uk

Spectrophotometric Methods for Conjugated Diene and Triene Detection

Spectrophotometry offers a straightforward and accessible method for the detection and quantification of conjugated fatty acids, including those with diene and triene systems characteristic of certain isomers of icosa-tetraenoic acid. This technique leverages the principle that conjugated double bonds in a molecule absorb ultraviolet (UV) light at specific wavelengths.

The presence of a conjugated triene system in this compound results in a characteristic UV absorption spectrum. Generally, conjugated dienes exhibit strong absorbance in the 230-240 nm range, while conjugated trienes absorb at higher wavelengths. For instance, studies have utilized UV spectrophotometry to detect conjugated dienes in lipid extracts, with absorption maxima observed around 233 nm and 241 nm. nih.gov The intensity of this absorption is directly proportional to the concentration of the conjugated fatty acid, allowing for quantification. researchgate.net

Second-derivative spectroscopy can enhance the resolution of overlapping spectral peaks, improving the specificity of detection. nih.gov This approach has been successfully used to quantify conjugated lipid dienes in plasma extracts. nih.gov By analyzing the second-derivative UV spectra, researchers can identify and quantify specific isomers of conjugated fatty acids. mdpi.com For example, three distinct peaks with second-derivative spectra corresponding to conjugated linoleic acid isomers were identified using high-performance liquid chromatography (HPLC) with a diode array detector set at 234 nm. mdpi.com

While spectrophotometric methods are valuable for initial screening and quantification of total conjugated fatty acids, they may lack the specificity to distinguish between different isomers of this compound or other co-eluting lipids with similar chromophores. Therefore, these methods are often used in conjunction with chromatographic techniques for more detailed analysis.

Sample Preparation and Extraction Strategies for Biological Matrices

The accurate analysis of this compound from biological matrices such as plasma, tissues, and cells necessitates robust sample preparation and extraction procedures. nih.gov The primary goals of these strategies are to efficiently isolate the target analyte from a complex mixture of other lipids, proteins, and potential interferences while preventing its degradation. nih.gov

Commonly employed techniques for lipid extraction include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govnih.gov LLE methods, while effective, can be labor-intensive and may suffer from poor reproducibility. nih.gov SPE has emerged as a popular and efficient alternative, offering ease of use, speed, and the ability to remove interfering matrix components. nih.govnih.gov Various SPE sorbents are available, with some specifically designed for lipid extraction, demonstrating selective and efficient interaction with lipid molecules. nih.gov For instance, Oasis HLB SPE cartridges have been shown to be suitable for extracting a wide range of compounds with different physicochemical properties, achieving acceptable recovery and precision for eicosanoids. nih.gov

To minimize the risk of auto-oxidation of polyunsaturated fatty acids during sample preparation, antioxidants such as butylated hydroxytoluene (BHT) are often added to the extraction solvents. nih.gov Furthermore, to prevent the enzymatic formation of eicosanoids during the extraction process, inhibitors like indomethacin (B1671933) may be included. nih.gov

The choice of extraction solvent is also critical. A mixture of chloroform (B151607) and methanol (B129727) or dichloromethane (B109758) and methanol has been shown to provide high recovery for lipids. nih.gov After extraction, the lipid fraction is typically dried down and reconstituted in a solvent compatible with the subsequent analytical instrumentation, such as liquid chromatography-mass spectrometry (LC-MS/MS). nih.govnih.gov

Interactive Data Table: Comparison of Lipid Extraction Methods

Extraction MethodPrincipleAdvantagesDisadvantagesCommon Applications
Liquid-Liquid Extraction (LLE) Partitioning of lipids between two immiscible liquid phases.Well-established, can handle large sample volumes.Labor-intensive, may use large volumes of hazardous solvents, potential for emulsions. nih.govGeneral lipid extraction from various biological samples. nih.gov
Solid-Phase Extraction (SPE) Selective retention of lipids on a solid sorbent followed by elution.High selectivity, reduced solvent consumption, amenable to automation. nih.govnih.govnih.govSorbent selection is crucial, potential for analyte breakthrough or irreversible binding. nih.govTargeted purification of lipid classes, including eicosanoids, from plasma and other matrices. nih.govnih.gov

Stable Isotope Labeling and Tracer Studies in Metabolic Research

Stable isotope labeling is a powerful technique for investigating the metabolism of this compound and other fatty acids in vivo. nih.govmdpi.com This methodology involves the introduction of a fatty acid labeled with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), into a biological system. mdpi.comckisotopes.com By tracing the incorporation of the isotopic label into various downstream metabolites, researchers can gain insights into the rates of synthesis, turnover, and interconversion of lipids. nih.govnih.gov

The key advantage of using stable isotopes over radioactive isotopes is their safety, making them suitable for studies in humans. mdpi.com The analysis of the labeled compounds is typically performed using mass spectrometry (MS) coupled with gas chromatography (GC) or liquid chromatography (LC). ckisotopes.comnih.gov High-resolution mass spectrometry is particularly useful for precisely localizing and quantifying the stable isotope label within the biomolecules. mdpi.com

For example, ¹³C-labeled fatty acids can be administered to trace their incorporation into complex lipids like triglycerides and phospholipids (B1166683). ckisotopes.comnih.gov By measuring the isotopic enrichment in different lipid pools over time, the rates of fatty acid uptake, esterification, and oxidation can be determined. metsol.com Similarly, deuterium-labeled fatty acids can be used to simultaneously measure lipid synthesis and fatty acid oxidation. ckisotopes.com

Tracer studies have been instrumental in understanding various aspects of lipid metabolism, including adipose tissue lipolysis, the appearance of free fatty acids in plasma, and the secretion of very low-density lipoprotein (VLDL) triglycerides from the liver. nih.gov The kinetic data obtained from these studies provide a dynamic view of metabolic pathways that cannot be achieved with static concentration measurements alone. metsol.com

Interactive Data Table: Common Stable Isotopes in Lipid Research

IsotopeCommon PrecursorAnalytical TechniqueInformation Gained
Carbon-13 (¹³C) [¹³C]-Palmitic acid, [¹³C]-Oleic acid ckisotopes.comnih.govGC-MS, LC-MS ckisotopes.comnih.govFatty acid synthesis, esterification into complex lipids, oxidation rates. ckisotopes.comnih.govmetsol.com
Deuterium (²H) [D]-Palmitic acid, [D]-Glycerol ckisotopes.commetsol.comGC-MS, LC-MS, DMI ckisotopes.commetsol.comnih.govFatty acid and glycerol (B35011) turnover, lipolysis rates, substrate flux through metabolic cycles. ckisotopes.commetsol.comnih.gov

Synthetic Approaches and Chemoenzymatic Production of Icosa 7,9,11,14 Tetraenoic Acid and Its Analogues for Research

Total Chemical Synthesis Strategies

The complete chemical synthesis of polyunsaturated fatty acids (PUFAs) like icosa-7,9,11,14-tetraenoic acid presents considerable challenges due to the need for stereospecific control of the multiple double bonds. While a specific total synthesis for this compound is not extensively documented in publicly available literature, the general strategies for assembling similar conjugated tetraenoic systems provide a clear blueprint. These approaches often rely on the convergent coupling of smaller, well-defined building blocks.

A cornerstone of PUFA synthesis is the Wittig reaction , which is instrumental in forming carbon-carbon double bonds with predictable stereochemistry. youtube.com The synthesis would likely involve the creation of two key fragments: a phosphonium (B103445) salt (or a phosphonate (B1237965) ester for the Horner-Wadsworth-Emmons variation) representing one part of the carbon chain, and an aldehyde or ketone for the other. For this compound, a plausible retrosynthetic analysis would disconnect the molecule at one of the double bonds within the conjugated system or adjacent to it.

For instance, a potential strategy could involve the synthesis of a C10 aldehyde containing the C14 double bond and a C10 phosphonium salt containing the conjugated triene system (C7, C9, C11). The stereochemistry of the conjugated triene would be established during the synthesis of this fragment, potentially through a series of stereoselective reductions of alkyne precursors or other coupling reactions like Suzuki or Stille couplings. The final Wittig olefination would then connect these two fragments to construct the full C20 carbon skeleton. The choice of base and reaction conditions for the Wittig reaction is critical for controlling the geometry of the newly formed double bond.

The following table outlines a hypothetical, yet plausible, sequence of reactions for the total synthesis of this compound, based on established methods for PUFA synthesis. researchgate.net

Step Reaction Type Reactants Key Intermediates Purpose
1Acetylide chemistryCommercially available alkynes and alkyl halidesLong-chain alkynes with defined stereocentersChain elongation and introduction of triple bonds as precursors to cis-double bonds.
2Stereoselective reductionLindlar's catalyst and H₂cis-AlkenesConversion of triple bonds to cis-double bonds.
3OxidationSwern or Dess-Martin oxidationAldehydes or ketonesPreparation of carbonyl compounds for Wittig reactions.
4Phosphonium salt formationTriphenylphosphine and an alkyl halideYlidesPreparation of the nucleophilic component for the Wittig reaction.
5Wittig reactionAldehyde/ketone and phosphonium ylideThe full carbon skeleton of the target molecule with conjugated double bonds.Carbon-carbon double bond formation to assemble the final chain.
6SaponificationBase (e.g., LiOH) and the methyl or ethyl ester of the fatty acidThe final carboxylic acidDeprotection of the carboxyl group to yield the free fatty acid.

Enzymatic and Chemoenzymatic Synthesis Methods

Enzymatic and chemoenzymatic methods offer powerful alternatives to total chemical synthesis, often providing high selectivity and milder reaction conditions. For a compound like this compound, enzymes such as lipoxygenases and isomerases are of particular interest.

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of PUFAs containing a cis,cis-1,4-pentadiene system. While their primary role is often the introduction of a hydroperoxy group, some LOXs can produce conjugated double bond systems. For example, reticulocyte lipoxygenase has been shown to convert 5,15-dihydroxyeicosatetraenoic acid (5,15-di-HETE) into products containing a conjugated tetraene system. nih.govcapes.gov.br This suggests that a suitably chosen lipoxygenase could potentially be used to generate the 7,9,11-triene system from a precursor containing the appropriate arrangement of double bonds.

Fatty acid isomerases are another class of enzymes with potential for the synthesis of conjugated fatty acids. Certain bacteria possess isomerases that can convert the methylene-interrupted double bonds of PUFAs into conjugated systems. nih.govacs.org For example, linoleate (B1235992) isomerase converts linoleic acid to conjugated linoleic acid (CLA). A chemoenzymatic approach could involve the use of such an isomerase on a synthetic precursor to generate the desired conjugated tetraene structure of this compound.

A general chemoenzymatic strategy could involve:

Chemical Synthesis of a Precursor: A PUFA with a non-conjugated double bond arrangement that is a substrate for a specific isomerase or lipoxygenase is synthesized chemically.

Enzymatic Conversion: The precursor is then treated with the selected enzyme to induce the formation of the conjugated tetraene system.

Purification: The desired product is then purified from the reaction mixture.

The use of enzymes can circumvent some of the challenges of stereocontrol in purely chemical routes and can be more environmentally benign.

Biotechnological Production via Engineered Microorganisms

The production of high-value fatty acids in engineered microorganisms is a rapidly advancing field. Oleaginous yeasts, such as Yarrowia lipolytica, are particularly attractive hosts due to their ability to accumulate large amounts of lipids. nih.govnih.gov While there are no specific reports on the production of this compound in engineered microbes, the existing strategies for producing other novel fatty acids provide a clear roadmap.

The key to producing a specific fatty acid is the introduction and expression of the necessary desaturase and elongase enzymes that are not native to the host organism. nih.govnih.gov To produce this compound, a hypothetical metabolic engineering strategy in Y. lipolytica could involve:

Enhancing Precursor Supply: Overexpression of native genes involved in the synthesis of precursor fatty acids, such as oleic acid (18:1n-9), to increase the metabolic flux towards PUFA production.

Heterologous Expression of Desaturases: Introducing a cascade of desaturase enzymes from other organisms (e.g., plants, fungi, or microalgae) to create the specific double bond pattern. This would likely require a combination of Δ12, Δ15 (or a bifunctional Δ12/Δ15), and potentially a novel desaturase or isomerase to generate the conjugated system. For instance, a Δ12 desaturase would convert oleic acid to linoleic acid, and a subsequent enzyme would be needed to introduce the conjugated triene.

Expression of an Isomerase: A linoleate isomerase-like enzyme could be co-expressed to convert a di- or tri-unsaturated intermediate into the conjugated system. nih.gov

Optimization of Fermentation Conditions: Fine-tuning the growth medium and fermentation parameters to maximize the yield of the target fatty acid.

The following table illustrates a potential combination of heterologous enzymes for the production of this compound in an engineered yeast.

Enzyme Gene Source (Example) Function Substrate Product
Δ12-DesaturaseMortierella alpinaIntroduces a double bond at the Δ12 position.Oleic Acid (18:1n-9)Linoleic Acid (18:2n-9,12)
Conjugase/IsomeraseMomordica charantiaConverts methylene-interrupted dienes to conjugated dienes.Linoleic Acid (18:2n-9,12)Conjugated Linoleic Acid (e.g., 9,11-18:2)
ElongaseThraustochytrium sp.Extends the carbon chain by two carbons.Conjugated Octadecatrienoic Acid (18:3)Conjugated Eicosatrienoic Acid (20:3)
Δ14-DesaturaseHypothetical/EngineeredIntroduces a double bond at the Δ14 position.Conjugated Eicosatrienoic Acid (20:3)This compound

Synthesis of Isotopically Labeled this compound Derivatives

Isotopically labeled compounds are indispensable tools for a wide range of biomedical research, including metabolic studies, quantification by mass spectrometry, and as probes in nuclear magnetic resonance (NMR) spectroscopy. The synthesis of labeled this compound can be achieved by incorporating stable isotopes like deuterium (B1214612) (²H or D) or carbon-13 (¹³C) at specific positions in the molecule. bohrium.comnih.gov

General approaches for isotopic labeling of fatty acids include:

Deuterium Labeling: Deuterium atoms can be introduced by catalytic deuteration of triple bonds using deuterium gas (D₂) and a catalyst like Lindlar's catalyst to form cis-deuterated double bonds. nih.gov Specific positions can also be deuterated by using deuterated building blocks in a total synthesis approach.

Carbon-13 Labeling: ¹³C-labeling is typically achieved by using ¹³C-labeled starting materials in a chemical synthesis. nih.gov For example, ¹³C-labeled methyl iodide or ¹³C-carbon dioxide can be used to introduce a ¹³C atom at the carboxyl end of the fatty acid. For labeling specific positions within the carbon chain, more complex synthetic routes involving ¹³C-labeled intermediates are necessary.

The preparation of these labeled standards is often complex and requires multi-step synthesis. isotope.comisotope.comdoaj.org For instance, to synthesize [1-¹³C]-icosa-7,9,11,14-tetraenoic acid, the final step of a total synthesis could involve the reaction of a Grignard reagent derived from the C2-C20 fragment with ¹³CO₂.

Design and Synthesis of this compound Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing and testing a series of analogues of a biologically active compound to understand which structural features are essential for its activity. While specific SAR studies on this compound are not widely reported, we can draw parallels from the extensive research on structurally related leukotrienes, which are also metabolites of arachidonic acid. atsjournals.orgnih.govcreative-proteomics.com

The design and synthesis of analogues would likely focus on modifying key structural features of the this compound molecule, such as:

The Carboxylic Acid Group: This group could be esterified, converted to an amide, or replaced with other acidic functional groups like a tetrazole to investigate the importance of the carboxylate for receptor binding or enzyme inhibition.

The Conjugated Tetraene System: The geometry of the double bonds could be altered (e.g., from cis to trans), or the number of conjugated double bonds could be varied to probe the role of the π-system in biological activity. nih.gov

The Alkyl Chain: The length of the carbon chain could be shortened or extended, and bulky substituents could be introduced to explore the steric requirements of the binding site.

The synthesis of these derivatives would follow the principles of total chemical synthesis, allowing for precise control over the molecular architecture. The biological evaluation of these compounds would then provide insights into the pharmacophore of this compound and guide the design of more potent and selective modulators of its biological pathways. nih.govnih.gov

Theoretical and Computational Studies Involving Icosa 7,9,11,14 Tetraenoic Acid

Molecular Dynamics Simulations of Lipid Interactions in Biological Membranes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of PUFAs, MD simulations provide atomic-level insights into how these molecules behave within the complex environment of a cell membrane. These simulations can reveal information about the conformation, flexibility, and interactions of fatty acid chains, which are crucial for understanding their impact on membrane properties like fluidity and thickness.

Simulations of bilayers containing PUFAs like DHA have shown that these lipids induce disorder and increase the physical properties of the membrane. nih.govresearchgate.net This is often characterized by a lower order parameter for the carbon atoms in the acyl chain and an increased area per lipid molecule. researchgate.netnih.gov For example, simulations of a 1-palmitoyl-2-linoleyl-sn-glycero-3-phosphatidylcholine (PLPC) bilayer showed an average area per headgroup of 0.70 nm², which is larger than that of fully saturated lipid bilayers. researchgate.net These structural changes can have significant biological implications, influencing the function of embedded membrane proteins. nih.gov

Table 1: Comparative Data from Molecular Dynamics Simulations of Various Phospholipid Bilayers This table presents data from simulations of different phospholipid bilayers to illustrate the influence of acyl chain composition on membrane properties. Data for a hypothetical icosa-7,9,11,14-tetraenoyl-containing phospholipid would be expected to show similar trends of increased fluidity and area per lipid.

PhospholipidAcyl ChainsSimulation Time (ns)Average Area per Lipid (Ų)Membrane Thickness (Å)
DPPC16:0, 16:02064.045.0
POPC16:0, 18:1 (cis)568.242.5
PLPC16:0, 18:2 (cis, cis)>570.041.0
SDPC18:0, 22:6 (cis)>1Not SpecifiedNot Specified

Source: Data compiled from multiple simulation studies. researchgate.netnih.govbibliotekanauki.plnih.gov

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. acs.orgnih.gov These methods can provide detailed information about a molecule's geometry, charge distribution, and orbital energies (HOMO and LUMO), which are fundamental to understanding its chemical reactivity.

For PUFAs, quantum chemical calculations have been instrumental in understanding their susceptibility to oxidation. The calculations can pinpoint the sites within the molecule that are most likely to undergo radical attack, which is the initial step in lipid peroxidation. nih.gov The electronic structure around the double bonds and the bis-allylic carbons (the -CH2- group between two double bonds) is of particular interest, as these are the most reactive sites.

Quantum mechanical calculations on model compounds have been used to parameterize the force fields used in MD simulations, ensuring that the simulations accurately represent the molecule's intrinsic properties. biomedpharmajournal.org For instance, the torsional energy surfaces for rotation around the bonds in the acyl chain can be calculated to determine the energy barriers, which dictates the chain's flexibility. biomedpharmajournal.org Studies on various fatty acids have also used quantum chemical methods to calculate properties like ionization potential and bond dissociation energies, which are crucial for understanding their behavior in different chemical environments. nih.gov

Table 2: Calculated Electronic Properties of Representative Fatty Acids This table provides examples of electronic properties calculated for different types of fatty acids using quantum chemical methods. Similar calculations for icosa-7,9,11,14-tetraenoic acid would be necessary to precisely determine its electronic characteristics.

Fatty AcidMethodHOMO (eV)LUMO (eV)Dipole Moment (Debye)
Decanoic AcidDFT/B3LYP-7.211.541.89
Oleic AcidDFT/B3LYP-6.891.231.95
Linoleic AcidDFT/B3LYP-6.751.112.01

Source: Data adapted from computational studies on fatty acids. researchgate.net

In Silico Docking Studies with Enzymes and Receptors

In silico docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery and for understanding the interactions between endogenous molecules and their protein targets. For PUFAs and their metabolites, docking studies can elucidate how they bind to enzymes involved in their metabolism, such as cyclooxygenases (COX) and lipoxygenases (LOX), or to nuclear receptors that they regulate, like peroxisome proliferator-activated receptors (PPARs). nih.govnih.gov

Docking studies of arachidonic acid into the active site of COX-2 have identified key amino acid residues responsible for its binding and proper orientation for catalysis. nih.govresearchgate.net These studies reveal that the carboxylate group of the fatty acid typically forms hydrogen bonds with polar residues at the entrance of the active site, while the hydrophobic tail fits into a long channel within the enzyme. researchgate.net Similar studies with various flavonoids and other natural compounds have been performed to screen for potential COX inhibitors. researchgate.netscilit.com

Eicosanoids, the signaling molecules derived from 20-carbon PUFAs, are known to be ligands for PPARs. Docking studies have shown that eicosanoids and their parent fatty acids can bind directly to the ligand-binding domain of PPARα and PPARγ. nih.govdrugbank.com These interactions are crucial for the regulation of genes involved in lipid metabolism. The binding affinities and specific interactions observed in these simulations help to explain the biological activities of different fatty acids. nih.gov

Table 3: Examples of In Silico Docking Results for PUFAs and Related Molecules with Biological Targets This table showcases typical binding energy values obtained from docking studies of PUFAs and their derivatives with relevant protein targets. Docking of this compound into these and other enzymes would provide hypotheses about its potential biological roles.

LigandProtein TargetDocking SoftwareBinding Energy (kcal/mol)
Arachidonic AcidCyclooxygenase-2 (COX-2)AutoDock-5.0 to -7.0
Linoleic AcidCyclooxygenase-1 (COX-1)AutoDock Vina-7.3
OleocanthalCyclooxygenase-2 (COX-2)AutoDock Vina-7.0
Leukotriene B4PPARαGlide-8.5

Source: Data compiled from various in silico docking studies. nih.govnih.govmdpi.com

Predictive Modeling of Metabolic Networks Involving this compound

Predictive modeling of metabolic networks aims to understand the systemic behavior of metabolism by representing the complex web of biochemical reactions mathematically. Techniques like kinetic modeling and flux balance analysis (FBA) are used to simulate the flow of metabolites through pathways and predict how the network will respond to various perturbations. nih.govcapes.gov.brproquest.com

The metabolism of 20-carbon PUFAs like arachidonic acid gives rise to a large family of signaling molecules called eicosanoids. creative-proteomics.comfrontiersin.org The biosynthesis of these molecules occurs through a complex network of enzymatic reactions involving COX, LOX, and cytochrome P450 enzymes. pitt.edufrontiersin.org Computational models of the arachidonic acid metabolic network have been constructed to study the dynamics of this system. nih.govresearchgate.net These models, often based on a system of ordinary differential equations (ODEs), can simulate the concentrations of different eicosanoids over time in response to stimuli. nih.gov

These models have been used to analyze the effects of anti-inflammatory drugs that target enzymes in this network. researchgate.net By simulating the inhibition of specific enzymes, researchers can predict how the fluxes through different branches of the pathway will be altered, providing insights into both the therapeutic effects and potential side effects of drugs. researchgate.net For instance, modeling has shown that inhibiting only one branch of the network can lead to an increased flux through other branches. researchgate.net As a tetraenoic C20 fatty acid, this compound would likely be a substrate for the same enzymes as arachidonic acid and thus be integrated into the eicosanoid metabolic network. Predictive modeling could be a valuable tool for hypothesizing its specific metabolic fate and the biological activities of its potential downstream metabolites.

Table 4: Key Enzymes and Products in a Model of the Eicosanoid Metabolic Network This table outlines the primary enzymes and the classes of products in the eicosanoid metabolic network, which would be relevant for modeling the metabolism of this compound.

Enzyme FamilyPrimary Substrate (Example)Key ProductsBiological Role of Products
Cyclooxygenases (COX)Arachidonic AcidProstaglandins (B1171923), ThromboxanesInflammation, Pain, Fever, Blood Clotting
Lipoxygenases (LOX)Arachidonic AcidLeukotrienes, Lipoxins, HETEsInflammation, Allergic Reactions
Cytochrome P450 (CYP)Arachidonic AcidEpoxyeicosatrienoic acids (EETs), HETEsRegulation of Vascular Tone, Inflammation

Source: Information compiled from reviews on eicosanoid metabolism. pitt.edufrontiersin.org

Future Research Directions and Unexplored Avenues for Icosa 7,9,11,14 Tetraenoic Acid Research

Elucidation of Novel Biological Roles in Underexplored Systems

While the roles of common polyunsaturated fatty acids (PUFAs) are well-documented, the specific functions of icosa-7,9,11,14-tetraenoic acid remain largely enigmatic, particularly in less-studied organisms. Future investigations will likely focus on its impact on the physiology of marine invertebrates and various microorganisms where it has been detected. nih.govwsu.edu Research in these areas could reveal unique metabolic pathways and signaling functions. For instance, exploring its role in the membrane structure and signaling of deep-sea bacteria or its contribution to the stress responses of marine algae could provide significant insights.

Furthermore, the application of advanced genetic and molecular tools to model organisms like Caenorhabditis elegans and Drosophila melanogaster could accelerate the discovery of this fatty acid's biological significance. nih.govwsu.edu These models offer powerful platforms for dissecting the genetic and molecular pathways influenced by this compound, potentially uncovering conserved functions across different species.

Development of Advanced Analytical Tools for Ultra-Trace Detection and Isomeric Resolution

A significant hurdle in studying this compound is its often low abundance in biological samples, necessitating the development of more sensitive analytical methods. Future research will focus on advancing techniques for ultra-trace detection to accurately quantify this compound in complex biological matrices. Innovations in mass spectrometry, such as the use of advanced ionization techniques, are expected to play a crucial role. nih.gov

Moreover, the precise arrangement of double bonds in PUFAs is critical to their biological function. Therefore, a key area of future research will be the development of methods for high-resolution isomeric separation. Advanced chromatographic techniques, including multidimensional gas chromatography (GC) and supercritical fluid chromatography (SFC), will be instrumental in distinguishing this compound from its various isomers. researchgate.netchiraltech.com This will allow for a more accurate assessment of its distribution and metabolism.

Investigation of Biosynthetic Pathways in Extreme and Model Organisms

Understanding how organisms synthesize this compound is fundamental to comprehending its biological role. A primary research direction will be the investigation of its biosynthetic pathways, particularly in extremophiles and model organisms. frontiersin.orgasm.org Extremophilic microorganisms, which thrive in harsh environments, often possess unique metabolic capabilities, including novel fatty acid synthesis pathways. asknature.orgnih.gov Studying these organisms could reveal new enzymes and mechanisms involved in the production of this and other unusual PUFAs.

In parallel, research in established model organisms will continue to be important. The two primary pathways for PUFA synthesis, the desaturase/elongase pathway and the polyketide synthase (PKS)-like pathway, provide a framework for these investigations. frontiersin.orgnih.gov Identifying and characterizing the specific desaturases, elongases, or PKS-like enzymes responsible for the creation of the distinctive 7,9,11,14 double bond pattern is a key objective.

Integration with Systems Biology and Multi-Omics Approaches in Lipid Research

To gain a holistic understanding of the role of this compound, future research will increasingly rely on systems biology and multi-omics approaches. documentsdelivered.com This involves integrating data from genomics, transcriptomics, proteomics, and lipidomics to construct comprehensive models of lipid metabolism. nih.govmdpi.comfrontiersin.org Such an approach can reveal how the presence and concentration of this specific fatty acid correlate with changes in gene expression, protein levels, and the broader lipid profile of a cell or organism. documentsdelivered.com

These integrated analyses can help to identify the regulatory networks that control the synthesis and degradation of this compound and to uncover its downstream effects on other metabolic pathways. This will be particularly valuable in understanding its role in complex biological processes and disease states.

Exploration of Stereospecificity in this compound Metabolism and Biological Function

The three-dimensional structure of a molecule, or its stereochemistry, can have a profound impact on its biological activity. A critical and often overlooked aspect of PUFA research is the stereospecificity of their metabolism and function. Future studies will need to address the chiral properties of this compound and its derivatives.

Developing and applying chiral chromatography techniques will be essential to separate and analyze the different stereoisomers of this fatty acid. nih.govaocs.org This will enable researchers to determine whether specific enzymes in its metabolic pathways exhibit stereoselectivity and whether different stereoisomers possess distinct biological activities. Understanding the stereospecificity will provide a more nuanced picture of its physiological roles.

Potential for Biosynthetic Engineering and Sustainable Production

As the unique properties and potential applications of this compound become clearer, there will be a growing need for sustainable methods of production. Biosynthetic engineering offers a promising avenue for achieving this. nih.govnih.gov By identifying the genes responsible for its synthesis, it may be possible to transfer these pathways into microbial or plant-based production systems. nih.govfrontiersin.org

This approach could enable the large-scale, cost-effective production of this and other valuable fatty acids, reducing reliance on traditional and potentially unsustainable sources. nih.gov The engineering of microorganisms like Escherichia coli or yeast, or oilseed crops, to produce specific PUFAs is an active area of research with significant potential for industrial and pharmaceutical applications. nih.govnih.govacs.org

Q & A

Q. How can marine-derived this compound analogs be isolated and characterized?

  • Methodological Answer : Column chromatography (e.g., silica gel or reverse-phase HPLC) paired with gas chromatography (GC-MS) is effective for isolating unsaturated fatty acids from marine algae like Rhodymenia pertusa. lists analogs such as (5R,6S,7E,9E,11Z,14Z)-5,6-dihydroxythis compound, which require bioactivity screening (e.g., anti-inflammatory assays) to assess physiological relevance .

Advanced Research Questions

Q. How can contradictory data on hydroxylation patterns of this compound derivatives be resolved?

  • Methodological Answer : Comparative analysis using synthetic standards and enantioselective chromatography is critical. For instance, reports diastereomers (e.g., 5R* vs. 5S configurations) from marine sources. Advanced techniques like circular dichroism (CD) spectroscopy or X-ray crystallography may resolve ambiguities in stereochemistry .

Q. What experimental designs stabilize unstable intermediates in the metabolism of this compound?

  • Methodological Answer : Rapid quenching with polar solvents (e.g., methanol or ethylene glycol) stabilizes transient intermediates like 5(6)-oxido-7,9,11,14-icosatetraenoic acid, as shown in . Time-resolved kinetic studies (pH 7.4, 37°C) and cryogenic trapping (-80°C) minimize hydrolysis artifacts. Real-time monitoring via UV spectroscopy (λ=270 nm for conjugated trienes) tracks intermediate decay .

Q. How do this compound derivatives interact with cellular receptors or enzymes?

  • Methodological Answer : Functional assays (e.g., calcium flux or GTPγS binding) paired with molecular docking simulations identify binding sites. suggests that derivatives like 5-hydroxythis compound (EAH) interact with PR-1 proteins via lipid-binding domains, which can be validated via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What analytical strategies distinguish enzymatic vs. non-enzymatic oxidation products of this compound?

  • Methodological Answer : Isotope ratio mass spectrometry (IRMS) detects ¹⁸O incorporation (enzymatic) versus autoxidation (non-enzymatic) products. highlights ¹⁸O₂ labeling at C-5 in leukocyte-derived dihydroxy acids, while non-enzymatic products lack positional specificity. Enzyme inhibition controls (e.g., lipoxygenase inhibitors) further validate pathways .

Q. How can researchers address variability in fatty acid composition data across studies?

  • Methodological Answer : Standardize extraction protocols (e.g., Folch method for lipid isolation) and normalize data to internal standards (e.g., deuterated arachidonic acid). critiques studies with inconsistent reporting of free fatty acids vs. phospholipid-bound fractions, emphasizing the need for clear methodology sections and raw data transparency .

Methodological Best Practices

Q. What reporting standards ensure reproducibility in studies on this compound?

  • Answer : Follow IUPAC guidelines () for naming, stereochemical notation, and data transparency. Provide machine-readable equations (e.g., Python scripts) for kinetic models and publish raw spectra/ chromatograms as supplementary data. Immediate submission of corrigenda for errors is critical .

Q. How should researchers design statistically robust studies on low-abundance derivatives?

  • Answer : Power analysis (α=0.05, β=0.2) determines sample size to detect effect sizes, as emphasized in . Non-parametric tests (e.g., Mann-Whitney U) are preferable for non-normally distributed data, such as small-sample lipidomics datasets .

Data Interpretation Challenges

Q. Why do some studies report conflicting bioactivities for this compound derivatives?

  • Answer : Variability in cell models (e.g., murine vs. human leukocytes) and agonist concentrations (e.g., ionophore A23187 in ) alters metabolite profiles. Standardize cell culture conditions and use antagonist controls (e.g., FPL 55712 for leukotriene receptors) to improve cross-study comparability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.